molecular formula C11H10N2O2 B1296855 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 6252-98-8

2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No. B1296855
M. Wt: 202.21 g/mol
InChI Key: CDALGRHRPPTQPM-UHFFFAOYSA-N
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Patent
US04556670

Procedure details

Spiro[imidazolidine-4,1'-indan]2,5-dione, (C.A. reg. no. 6252-98-8) (6.06 g, 30 mmol) was combined with 7.95 ml (30 mmol) bis(trimethylsilyl)trifluoroacetamide and 4.8 g (30 mmol) bromine in 50 ml chloroform and heated to reflux. Decolorization occurred during the 18 hour reaction. The reaction mixture was cooled to 25° C. and after 45 minutes stirring a solid which had crystallized was collected by filtration to give 2.45 g (29%) of crude 3'-bromo-spiro[imidazolidine-4,1'-indan]2,5-dione. The chloroform mother liquors deposited an additional 2.18 g (26% yield), mp 58°-65° C. Two grams (7.1 mmol) of material, mp 58°-65° C., was combined with 25 ml water to give a slurry. Following stirring for 22 hours the resultant solid was collected by filtration and dried to give 0.52 g (33% yield) of the title compound: mp 260°-263° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.95 mL
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12([C:13](=[O:14])[NH:12][C:11](=[O:15])[NH:10]1)[C:9]1[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=1)[CH2:3][CH2:2]2.C[Si](N([Si](C)(C)C)C(=O)C(F)(F)F)(C)C.[Br:31]Br>C(Cl)(Cl)Cl>[Br:31][CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]2([C:13](=[O:14])[NH:12][C:11](=[O:15])[NH:10]2)[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CCC3=CC=CC=C13)NC(NC2=O)=O
Step Two
Name
Quantity
7.95 mL
Type
reactant
Smiles
C[Si](C)(C)N(C(C(F)(F)F)=O)[Si](C)(C)C
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirring a solid which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
Decolorization occurred during the 18 hour reaction
Duration
18 h
CUSTOM
Type
CUSTOM
Details
had crystallized
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1CC2(C3=CC=CC=C13)NC(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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